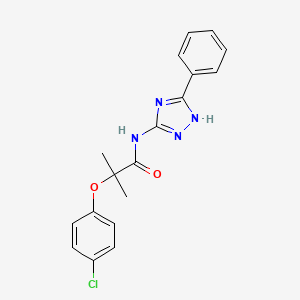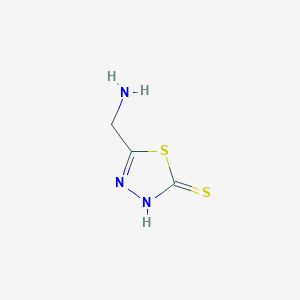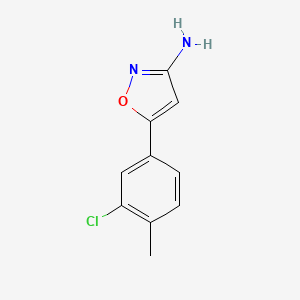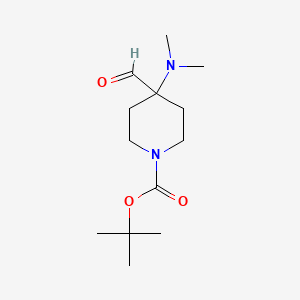
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structural properties, which include a piperazine ring substituted with a trifluoromethanesulfonyl group on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-trifluoromethanesulfonylphenylamine and piperazine.
Reaction Conditions: The reaction between 2-trifluoromethanesulfonylphenylamine and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to influence the compound’s reactivity and binding affinity, which can affect various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Trifluoromethanesulfonylphenyl)piperazinehydrochloride can be compared with other similar compounds, such as:
1-(2-Trifluoromethylphenyl)piperazine: This compound lacks the sulfonyl group, which significantly alters its chemical and biological properties.
1-(2-Methanesulfonylphenyl)piperazine: The replacement of the trifluoromethanesulfonyl group with a methanesulfonyl group results in different reactivity and applications.
1-(2-Chlorophenyl)piperazine:
The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C11H14ClF3N2O2S |
|---|---|
Molekulargewicht |
330.75 g/mol |
IUPAC-Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-4-2-1-3-9(10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |
InChI-Schlüssel |
KRTOMMLHYYWPNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)


![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)


![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

